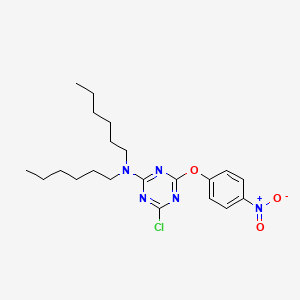
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound features a chloro group, two dihexylamine groups, and a nitrophenoxy group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction with a suitable chlorinating agent.
Attachment of Dihexylamine Groups: The dihexylamine groups can be attached via nucleophilic substitution reactions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenoxy group may undergo oxidation reactions under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the nitrophenoxy group.
Substitution: Compounds with different substituents replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials to enhance properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine would depend on its specific application. For example, as a catalyst, it may coordinate with metal centers to facilitate chemical reactions. As a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A commonly used triazine compound with different substituents.
4-Chloro-6-(4-nitrophenoxy)-1,3,5-triazine-2-amine: A similar compound with different alkyl groups.
Uniqueness
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
113401-42-6 |
|---|---|
Formule moléculaire |
C21H30ClN5O3 |
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
4-chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H30ClN5O3/c1-3-5-7-9-15-26(16-10-8-6-4-2)20-23-19(22)24-21(25-20)30-18-13-11-17(12-14-18)27(28)29/h11-14H,3-10,15-16H2,1-2H3 |
Clé InChI |
IUSYJKFJQIPJAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


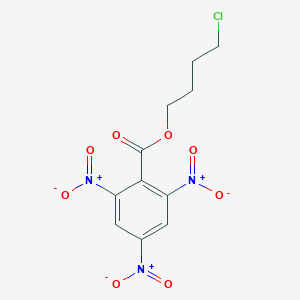
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
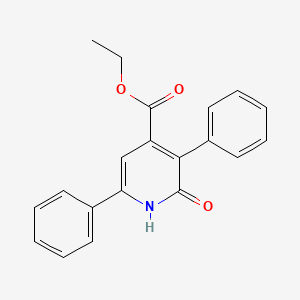
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
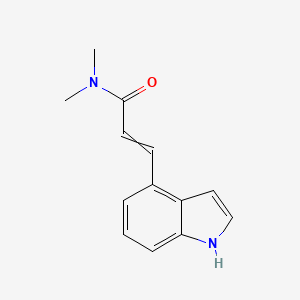
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

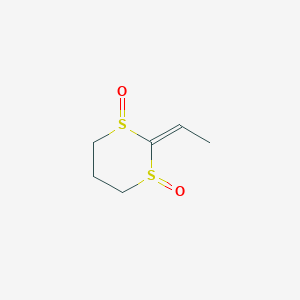
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
